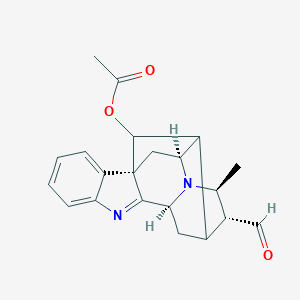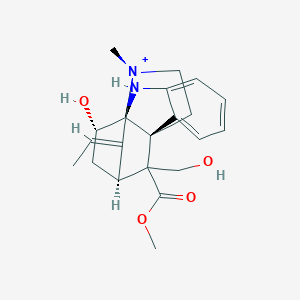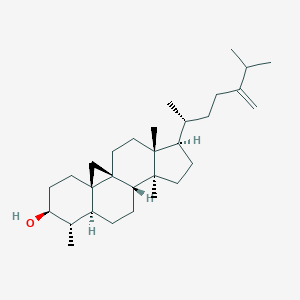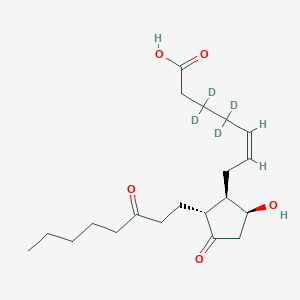
13,14-dihydro-15-keto-PGD2-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-dihydro-15-keto-PGD2-d4 is a stable isotopic analog of prostaglandin D2 (PGD2), a lipid mediator that is involved in various physiological and pathological processes. This compound has been widely used in scientific research as a tool to investigate the mechanisms of action and biological effects of PGD2 and its metabolites.
Aplicaciones Científicas De Investigación
Metabolism and Detection in Biological Fluids
13,14-dihydro-15-keto-PGD2-d4 is instrumental in understanding the metabolism of prostaglandins. Studies have shown its presence and conversion in human plasma, particularly focusing on its relation with other prostaglandins like PGD2, PGE2, and PGF2α. The research emphasizes the significance of this compound in metabolic pathways, especially in response to different stimuli or in the presence of specific enzymes or cofactors. For instance, research indicated that after the administration of tritium-labelled prostaglandin D2 (PGD2), metabolites similar to 13,14-dihydro-15-keto-PGD2 were found in human plasma, suggesting its role in understanding the metabolism of PGD2 (Robinson et al., 1988).
Furthermore, the detection and quantification of 13,14-dihydro-15-keto-PGD2-d4 in biological fluids are pivotal for various studies. The advancements in methodologies like gas chromatography-mass spectrometry have enhanced the precision and sensitivity of detecting this compound, allowing for its detailed analysis in biological contexts (Yamashita et al., 1987). These advancements contribute significantly to research focused on the metabolic pathways and physiological roles of prostaglandins.
Implications in Medical Conditions
The concentration levels of 13,14-dihydro-15-keto-PGD2-d4 in serum and its variations have been linked with certain medical conditions, providing valuable diagnostic insights. For instance, research has indicated elevated levels of this compound in patients with urogenital tumors compared to a control group, suggesting its potential as a biomarker for certain medical conditions (Dunzendorfer et al., 1980).
In addition, studies on diabetic ketoacidosis (DKA) in rats showed marked elevations in plasma levels of 13,14-dihydro-15-keto-prostaglandin derivatives, indicating a possible link between this compound and the pathophysiology of DKA. This research opens avenues for understanding the metabolic disturbances in conditions like diabetes mellitus and DKA, highlighting the multifaceted roles of 13,14-dihydro-15-keto-PGD2-d4 in medical research (Axelrod et al., 1982).
Propiedades
Nombre del producto |
13,14-dihydro-15-keto-PGD2-d4 |
|---|---|
Fórmula molecular |
C20H28D4O5 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2 |
Clave InChI |
VSRXYLYXIXYEST-URWDITFUSA-N |
SMILES isomérico |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1CCC(=O)CCCCC)O |
SMILES |
O[C@@H](C1)[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(CCCCC)=O)C1=O |
SMILES canónico |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Sinónimos |
13,14-dihydro-15-keto PGD2-d4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
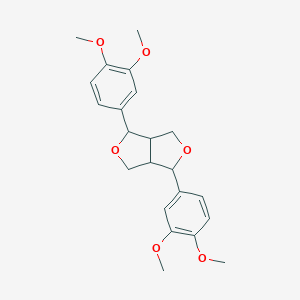
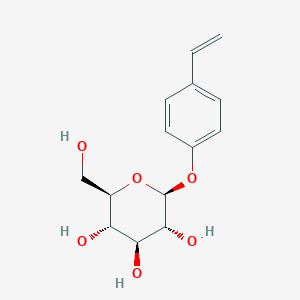

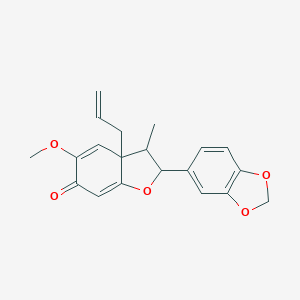
![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

